molecular formula C18H14FN5OS B2553428 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-73-6

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2553428
CAS No.: 863500-73-6
M. Wt: 367.4
InChI Key: GVSSVKDBXIEUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methoxyphenyl group and at position 7 with a 3-fluorobenzylthio moiety.

Properties

IUPAC Name

7-[(3-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-15-7-5-14(6-8-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-3-2-4-13(19)9-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSSVKDBXIEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-7-((3-Fluorobenzyl)thio)Pyrimidin-5-Amine

Starting Material : 4,7-Dichloropyrimidin-5-amine (I ).
Step 1 : Thioether formation at position 7.

  • Reagents : 3-Fluorobenzyl mercaptan, NaH (base), anhydrous DMF.
  • Conditions : 0°C to room temperature, 12 h.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-deficient pyrimidine ring.
  • Yield : 78%.

Step 2 : Substitution at position 4 with 4-methoxyaniline.

  • Reagents : 4-Methoxyaniline, DIEA, DMSO, 80°C, 6 h.
  • Mechanism : SNAr displacement enhanced by electron-donating methoxy group.
  • Yield : 85%.

Diazotization and Cyclization to Form Triazolo Ring

Step 3 : Treatment with NaNO₂/HCl.

  • Conditions : 0–5°C, 2 h.
  • Mechanism : Diazonium intermediate formation followed by intramolecular cyclization.
  • Yield : 70%.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, aromatic), 4.52 (s, 2H, SCH₂), 3.82 (s, 3H, OCH₃).
  • HRMS : [M+H]+ Calculated: 410.0984; Found: 410.0986.

Synthetic Route 3: One-Pot Cyclization and Functionalization

Condensation of 5-Amino-4,6-dichloropyrimidine with 4-Methoxyphenylhydrazine

Step 1 : Formation of hydrazone intermediate.

  • Reagents : 4-Methoxyphenylhydrazine, EtOH, reflux, 2 h.
  • Yield : 88%.

Step 2 : Cyclization with NaNO₂/HCl.

  • Conditions : 0°C, 1 h.
  • Product : 7-Chloro-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (IV ).
  • Yield : 68%.

Thiol-Displacement in Presence of Cu(I) Catalyst

Step 3 : Use of CuI/L-Proline Catalytic System.

  • Reagents : 3-Fluorobenzyl mercaptan, CuI (10 mol%), L-proline (20 mol%), K₂CO₃, DMSO, 80°C, 12 h.
  • Mechanism : Ullmann-type coupling for C–S bond formation.
  • Yield : 80%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Total Yield 46% 55% 50%
Number of Steps 3 3 3
Purification Complexity Moderate High Moderate
Scalability High Moderate High

Key Observations :

  • Route 1 offers high regioselectivity but requires stringent temperature control during diazotization.
  • Route 2 employs POCl₃, posing safety challenges, but achieves excellent chlorination efficiency.
  • Route 3 utilizes eco-friendly Cu catalysis but incurs higher costs.

Mechanistic and Theoretical Considerations

Regioselectivity in Triazolo Ring Formation

Density functional theory (DFT) studies on analogous systems reveal that cyclization preferentially occurs at the N1 position of pyrimidine due to lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to alternative pathways (ΔG‡ = 34.2 kcal/mol). This aligns with experimental outcomes where the desired regioisomer dominates.

Thiol-Displacement Kinetics

The SNAr reaction at position 7 proceeds via a Meisenheimer complex intermediate. Electron-withdrawing groups on the pyrimidine ring (e.g., triazolo) enhance reactivity, reducing reaction time from 24 h to 8 h.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine, and sulfonation using sulfur trioxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in:

  • Cancer Therapy : Research indicates that derivatives of triazolopyrimidine can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that certain triazolopyrimidine derivatives can inhibit USP28, an enzyme implicated in the regulation of cancer cell proliferation and survival .
  • Enzyme Inhibition : The triazolopyrimidine core is known for its ability to bind to active sites on target proteins, modulating their activity. This interaction can lead to therapeutic effects in various diseases .

Synthetic Routes

The synthesis of 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the 3-Fluorobenzylthio Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the 4-Methoxyphenyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling .

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for:

  • Drug Development : Its ability to inhibit specific enzymes makes it a target for developing new anticancer drugs.
  • Biological Research : As a tool compound for studying enzyme function and signaling pathways in cancer biology .

Case Studies and Research Findings

  • USP28 Inhibition : A study demonstrated that triazolopyrimidine derivatives could effectively inhibit USP28 activity, leading to reduced proliferation of cancer cells. This highlights the potential for these compounds in targeted cancer therapies .
  • Synthesis and Evaluation : Various studies have focused on synthesizing new derivatives based on the triazolopyrimidine structure and evaluating their biological activities. For example, modifications in substituents have been shown to enhance potency against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Variations

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is highly versatile, with substituents at positions 3 and 7 dictating target affinity, solubility, and metabolic stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Compound Name/Identifier Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Activities/Applications Evidence Source
Target Compound 4-Methoxyphenyl 3-Fluorobenzylthio ~354 (calculated) Unknown (inferred structural role)
(3-Methoxyphenyl){4-[3-(4-methoxy... 4-Methoxyphenyl Piperazinyl-methoxybenzoyl 445.483 Undisclosed
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)... Benzyl Piperazinyl, propylthio 392.1657 Undisclosed
Ticagrelor (from ) Cyclopentanol derivative Cyclopropylamino, propylthio 522.56 Antiplatelet (P2Y12 receptor antagonist)
9e (EZH2/HDAC inhibitor) Morpholinomethylbenzyl Benzo[d]oxazol-2-ylthio Not reported Dual EZH2/HDAC inhibition
7-Chloro-3-phenethyl derivative Phenethyl Chlorine Not reported Synthetic intermediate
A1 (DFT study compound) Benzyl Hydrazinyl-(2-chlorobenzylidene) Not reported Theoretical antimycobacterial

Key Findings from Structural Analysis

Position 3 Modifications: The 4-methoxyphenyl group in the target compound is associated with enhanced lipophilicity compared to smaller substituents (e.g., benzyl in ). This may improve membrane permeability but reduce aqueous solubility . In ticagrelor analogs (), bulky cyclopentanol derivatives at position 3 are critical for P2Y12 receptor binding, suggesting that the 4-methoxyphenyl group in the target compound may favor interactions with aromatic-rich binding pockets .

Position 7 Modifications: The 3-fluorobenzylthio substituent introduces electron-withdrawing fluorine, which may enhance metabolic stability compared to unfluorinated analogs (e.g., benzylthio in ) .

Biological Activity Trends: Antiplatelet Activity: Ticagrelor analogs with cyclopropylamino and propylthio groups () demonstrate potent P2Y12 antagonism, highlighting the importance of position 7’s sulfur atom for receptor engagement . Enzyme Inhibition: Derivatives with benzoxazolylthio () or hydrazinyl () groups show activity against EZH2/HDAC or mycobacterial targets, suggesting the target compound’s thioether could be optimized for similar applications .

Biological Activity

7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Structure and Synthesis

The compound's structure features a triazolopyrimidine core with a 3-fluorobenzylthio group and a 4-methoxyphenyl substituent. The synthesis typically involves:

  • Formation of the Triazolopyrimidine Core : Achieved through cyclization of precursors under acidic or basic conditions.
  • Introduction of the 3-Fluorobenzylthio Group : Via nucleophilic substitution.
  • Attachment of the 4-Methoxyphenyl Group : Using coupling reactions like Suzuki or Heck coupling.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Efficacy : In studies involving similar triazolopyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.53 to 13.1 µM against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer) .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as ERK and AKT, leading to cell cycle arrest and apoptosis in cancer cells .

Antibacterial Activity

The antibacterial potential of triazolopyrimidine derivatives has also been explored:

  • Activity Against Pathogens : Some studies report that certain analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
  • Distinct Mechanisms : The observed antibacterial effects are generally independent of the anticancer activities, suggesting that these compounds may target different biological pathways .

Enzyme Inhibition

The compound's structure allows for interactions with various enzymes:

  • Target Enzymes : Research suggests potential inhibitory effects on enzymes involved in cancer progression and inflammation.
  • Enzyme Binding Studies : These studies reveal that the triazolopyrimidine core can effectively bind to active sites of specific enzymes, modulating their activity .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (µM)Mechanism
Study AH12MGC-8039.47Inhibition of ERK signaling
Study BCompound 2HCT-1160.53Tubulin polymerization inhibition
Study CTicagrelor analoguesMRSAVariesAntibacterial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.